2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and substituted with a 4-methoxyphenyl group at position 3 of the triazole ring. The ethanone side chain is further modified with a 2-fluorophenoxy group, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-17-8-6-16(7-9-17)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-34-19-5-3-2-4-18(19)24/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLHWZFVPFUAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Fluorophenol Derivative Preparation:
Triazolopyrimidine Synthesis: : The triazolopyrimidine moiety is formed through a cyclization reaction involving appropriate precursors, such as hydrazines and nitriles, under conditions that promote ring closure.
Piperazine Incorporation: : The piperazine ring is introduced through nucleophilic substitution reactions, where an appropriate leaving group on the precursor molecule reacts with piperazine.
Final Coupling: : The final step involves coupling the intermediate compounds using condensation reactions facilitated by reagents like coupling agents (e.g., DCC or EDC).
Industrial Production Methods
Industrial production of such compounds generally involves scalable synthesis routes with optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors for better control over reaction conditions, as well as purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step reactions involving key intermediates and controlled conditions :
| Step | Reaction Type | Conditions |
|---|---|---|
| Triazolopyrimidine core formation | Cyclization | Cu-catalyzed or thermal cyclization of azide precursors (60–80°C, DMSO/EtOH) |
| Piperazine coupling | Nucleophilic substitution | Reflux in polar aprotic solvents (e.g., DMF) with KCO as base |
| Ethanone functionalization | Acylation/Mitsunobu reaction | Reaction with activated carbonyl reagents or phenols under basic conditions |
| Purification | Chromatography/Recrystallization | Silica gel column (CHCl:MeOH) or ethanol recrystallization |
Key Observations :
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The triazolopyrimidine ring is synthesized first via azide-alkyne cycloaddition or thermal cyclization.
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Piperazine is introduced via nucleophilic displacement, leveraging its secondary amine reactivity .
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The 2-fluorophenoxy group is attached via Mitsunobu or SNAr (nucleophilic aromatic substitution) reactions .
Functional Group Reactivity
The compound’s reactivity is governed by three primary regions:
Experimental Insights :
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Triazolopyrimidine halogenation : Reacts with POCl to replace hydroxyl groups with Cl, enabling further cross-coupling .
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Piperazine acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form tertiary amides.
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Ethanone reduction : Sodium borohydride reduces the ketone to a secondary alcohol (confirmed via H-NMR) .
Derivatization Potential
The compound serves as a scaffold for generating analogs with modified pharmacological properties:
Case Study :
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Replacement of the 4-methoxyphenyl group with a p-tolyl group (via Suzuki coupling) increased affinity for adenosine receptors.
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Introducing a methylthio group at the ethanone position improved metabolic stability in vitro .
Analytical Characterization
Critical techniques for monitoring reactions and confirming structures include:
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry
Ligand Design: : Used in designing ligands for catalysis and coordination chemistry.
Biology
Biological Probes: : Utilized as probes in biological systems to study interactions at the molecular level.
Medicine
Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: : Applied in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is primarily through interaction with specific biological targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyrimidine Cores
The triazolo-pyrimidine scaffold is shared among several compounds, but substituent variations critically modulate activity:
Functional Group Variations and Bioactivity
- Fluorophenoxy vs. Thiophene (): The target compound’s 2-fluorophenoxy group may confer higher polarity compared to thiophene-containing analogues, affecting membrane permeability and off-target interactions .
- Methoxy vs. Methyl () : The 4-methoxy group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the 4-methyl substituent, which could enhance binding to hydrophilic kinase domains .
- Triazolo-Pyrimidine vs. Pyrazolopyrimidinones (): The triazolo-pyrimidine core’s planar structure may facilitate stronger intercalation with ATP-binding pockets in kinases compared to bulkier pyrazolopyrimidinones .
Research Findings and Implications
- Bioactivity Clustering: indicates that compounds with triazolo-pyrimidine scaffolds cluster into groups with similar kinase-inhibitory profiles, suggesting the target compound may share activity with known kinase inhibitors .
- Kinase Inhibitor Potential: highlights that trifluoromethylphenyl analogues (e.g., ) exhibit kinase inhibition, suggesting the target compound’s methoxy variant may retain activity with improved solubility .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has drawn attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, antitumor effects, and other pharmacological actions.
Chemical Structure
The compound can be broken down into several functional groups that contribute to its biological activity:
- Triazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Piperazine ring : Commonly found in drugs targeting the central nervous system and exhibiting diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For example, compounds structurally related to our target compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus through disc diffusion methods.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2a | E. coli | 32 |
| 2b | S. aureus | 31 |
| 2c | P. oryzae | 30 |
| Norfloxacin | Control | 34 |
This data suggests that the target compound may possess similar antimicrobial properties due to the presence of the triazole and pyrimidine structures, which are known to enhance bioactivity against pathogens .
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated in various studies. For instance, analogs of triazolo-pyrimidines have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 45 to 97 nM for MCF-7 cells, indicating strong activity.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45–97 |
| HCT-116 | 6–99 |
| HepG-2 | 48–90 |
These results imply that the target compound may also inhibit tumor growth effectively, warranting further investigation into its mechanisms of action .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole and pyrimidine components may interact with specific enzymes or receptors involved in cell proliferation and survival. For instance, inhibition of cyclin-dependent kinases (CDK) has been noted in related compounds, which could lead to cell cycle arrest in cancer cells .
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis of Triazolo-Pyrimidines : A series of compounds were synthesized and evaluated for their antibacterial activity against various strains. The results indicated that modifications in the triazole structure significantly affected their potency .
- Antiplatelet Activity : Some derivatives showed promising antiplatelet effects while maintaining antibacterial properties, suggesting a dual-action profile that could be beneficial in treating infections in patients at risk for thrombotic events .
Q & A
Basic: How can researchers optimize the synthesis route for 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone?
Methodological Answer:
The compound’s complexity demands multi-step synthesis with precise control over reaction conditions. Key steps include:
- Triazolo-pyrimidine Core Formation : Use microwave-assisted synthesis to accelerate cyclization reactions, as demonstrated in analogous triazolo-pyrimidine systems .
- Piperazine Coupling : Employ Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety, ensuring high regioselectivity under inert atmospheres .
- Final Etherification : Optimize the phenoxy-ethanone linkage via Williamson ether synthesis, using potassium carbonate as a base and DMF as a solvent at 80–100°C .
- Validation : Confirm structural integrity using X-ray crystallography (as in and ) or 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under laboratory conditions?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against reference standards. Mass spectrometry (ESI-MS) confirms molecular weight .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or UPLC. For hygroscopic or light-sensitive batches, store under argon at –20°C .
- Crystallinity Assessment : Powder X-ray diffraction (PXRD) identifies polymorphic forms, while differential scanning calorimetry (DSC) detects phase transitions .
Advanced: How can in vitro and in vivo biological activity studies be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target Identification : Screen against kinase or GPCR panels (e.g., Eurofins Cerep panels) to identify primary targets. Use radioligand binding assays for affinity quantification .
- In Vitro Toxicity : Assess cytotoxicity via MTT assays in HEK293 or HepG2 cells, noting discrepancies between acute (24h) and chronic (72h) exposure .
- In Vivo Validation : In rodent models, administer via intraperitoneal injection (10–50 mg/kg) and monitor pharmacokinetics (Cmax, t1/2) using LC-MS/MS. Cross-validate toxicity with histopathology .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-methoxyphenyl (triazolo) and 2-fluorophenoxy groups. Use parallel synthesis to generate analogs and test against primary targets .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Compare with crystallographic data (e.g., ) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solubility, logP) influencing bioactivity .
Advanced: How should researchers address discrepancies between predicted and observed toxicity profiles?
Methodological Answer:
- Mechanistic Toxicology : Use metabolomics (LC-HRMS) to identify reactive metabolites (e.g., quinone intermediates) that may explain hepatotoxicity .
- Species-Specific Differences : Compare toxicity in human hepatocytes vs. rodent models. Leverage CRISPR-engineered cell lines to study metabolic pathways (e.g., CYP450 isoforms) .
- Dose-Response Refinement : Conduct high-content screening (HCS) with sub-cytotoxic doses to uncover off-target effects (e.g., mitochondrial membrane depolarization) .
Advanced: What role can computational methods play in optimizing this compound’s drug-likeness?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), bioavailability (F20%), and CNS penetration .
- De Novo Design : Apply generative AI (e.g., REINVENT) to propose derivatives with improved solubility while retaining affinity for the primary target .
- Crystal Structure Mining : Cross-reference Cambridge Structural Database (CSD) entries (e.g., ) to guide salt/cocrystal formulations for enhanced stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
